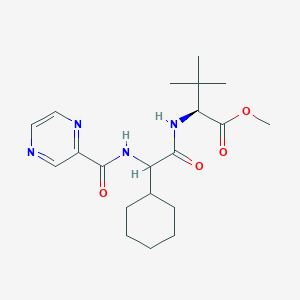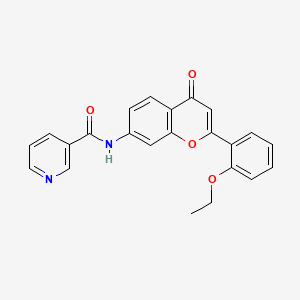
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide, also known as EN-7, is a synthetic compound that has been studied for its potential therapeutic applications.
作用機序
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide exerts its therapeutic effects through various mechanisms of action, including the inhibition of key signaling pathways involved in cancer and inflammation, the modulation of cellular redox balance, and the activation of neuroprotective pathways. N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are involved in cancer and inflammation, respectively. N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide also increases the activity of antioxidant enzymes and reduces oxidative stress, which is implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been found to inhibit the activity of key enzymes involved in cancer cell proliferation and migration, such as matrix metalloproteinases and urokinase plasminogen activator. In inflammation research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In neurodegenerative disease research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, and reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α.
実験室実験の利点と制限
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. However, there are also some limitations to its use, such as its limited solubility in aqueous solutions and its potential instability under certain conditions.
将来の方向性
There are several future directions for research on N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Further studies are also needed to elucidate the precise mechanisms of action of N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide and to optimize its pharmacological properties, such as solubility and stability. Additionally, the development of N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide analogs with improved efficacy and selectivity may also be a promising avenue for future research.
合成法
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide can be synthesized through a multi-step process involving the reaction of 2-ethoxybenzaldehyde with malonic acid in the presence of a base to form a diethyl ester. The diethyl ester is then treated with hydrazine hydrate to form a hydrazone intermediate, which is further reacted with 2-aminonicotinamide to yield N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide.
科学的研究の応用
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In inflammation research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been demonstrated to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases. In neurodegenerative disease research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been found to protect against neuronal cell death and improve cognitive function.
特性
IUPAC Name |
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-20-8-4-3-7-18(20)22-13-19(26)17-10-9-16(12-21(17)29-22)25-23(27)15-6-5-11-24-14-15/h3-14H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAXLKNDINCETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)
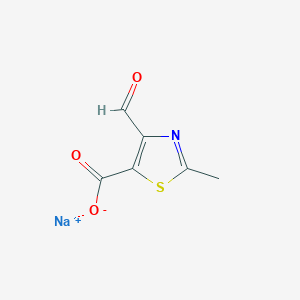
![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)
![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)
![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)
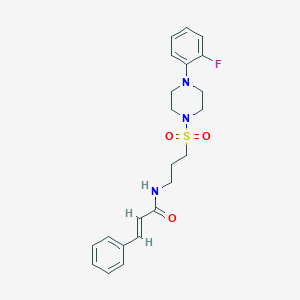
![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2919794.png)
![4-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2919795.png)

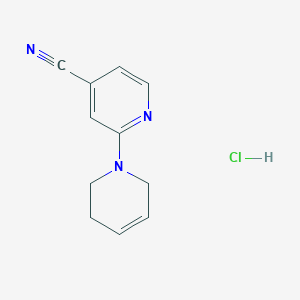
![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
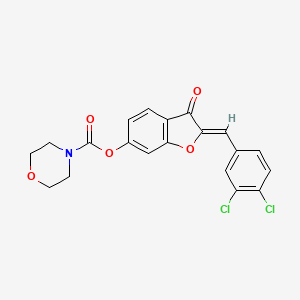
![3,4-dimethoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2919801.png)
